5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2S |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
5-(1-butylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-2-3-8-15-9-4-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16) |
InChI Key |
UWNCPQAQHRUSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=CNC(=S)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 1 Butylpyrrolidin 2 Yl Pyridine 2 Thiol and Analogous Structures
Retrosynthetic Analysis of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol
A logical retrosynthetic analysis of the target molecule, this compound, identifies the carbon-carbon bond between the C5 position of the pyridine (B92270) ring and the C2 position of the pyrrolidine (B122466) ring as the most strategic disconnection point. This approach simplifies the synthesis into two main challenges: the preparation of a functionalized pyridine-2-thiol (B7724439) synthon and a 1-butylpyrrolidin-2-yl synthon.
This disconnection suggests a convergent synthesis wherein a suitably activated pyridine derivative (e.g., a 5-halopyridine-2-thiol) undergoes a cross-coupling reaction with an organometallic derivative of 1-butylpyrrolidine (B1265533). Alternatively, a 5-organometallic pyridine species could be coupled with a 2-halo-1-butylpyrrolidine. The thiol group on the pyridine ring would likely require protection during the coupling reaction to prevent interference. This strategy allows for modularity, enabling the synthesis of various analogs by modifying either the pyridine or the pyrrolidine fragment independently before the key coupling step.
Approaches to Pyridine Core Elaboration
The pyridine ring is a fundamental scaffold in numerous biologically active compounds. rsc.org Its synthesis and functionalization are central to organic chemistry. Various methods have been developed to construct and modify the pyridine core, ranging from classical condensation reactions to modern catalytic and radical-based approaches. rsc.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of pyridine rings. rsc.orgmdpi.com These methods are advantageous for creating C(sp²)–C(sp³) bonds, such as the one connecting the pyridine and pyrrolidine rings in the target molecule. Due to the electron-deficient nature of the pyridine ring, direct and selective functionalization can be challenging. rsc.orgresearchgate.net However, strategies involving pyridine N-oxides can facilitate regioselective C-H functionalization. beilstein-journals.org
Palladium- and nickel-based catalytic systems are commonly employed for these transformations. mdpi.combeilstein-journals.org For instance, a Negishi or Suzuki coupling could be envisioned, where a 5-bromopyridine-2-thiol derivative is coupled with an organozinc or organoboron reagent derived from 1-butylpyrrolidine. Nickel-catalyzed reactions, in particular, have broadened the scope of C-C cross-coupling, offering cost-effective alternatives to palladium. mdpi.com
Table 1: Selected C-C Coupling Strategies for Pyridine Functionalization
| Coupling Reaction | Catalyst/Reagents | Description | Citation(s) |
|---|---|---|---|
| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | Couples an organozinc compound with an organic halide. Useful for C(sp²)–C(sp³) bond formation. | mdpi.com |
| Suzuki Coupling | Pd catalyst, Base, Organoboron reagent | Couples an organoboron compound with an organic halide. Tolerant of many functional groups. | organic-chemistry.org |
| Heck Coupling | Pd catalyst, Base, Alkene | Couples an organic halide with an alkene. | beilstein-journals.org |
| Direct C-H Arylation | Pd catalyst, Oxidant | Directly couples a C-H bond of pyridine with an aryl halide, often requiring a directing group for regioselectivity. | rsc.orgbeilstein-journals.org |
The chemistry of nitrogen-centered radicals (NCRs) has emerged as a powerful platform for the synthesis and functionalization of N-heterocycles. acs.orgresearchgate.net These highly reactive intermediates can be generated under mild conditions, often through photoredox catalysis, from stable precursors like N-aminopyridinium salts. researchgate.netnih.gov
NCRs exhibit a preference for addition to π-systems, which can be harnessed for the construction of complex pyridine derivatives. acs.org One strategy involves the generation of a pyridinyl radical via single-electron reduction of a pyridinium (B92312) ion. acs.org This radical can then couple with other radical species, such as an allylic or alkyl radical, to form a new C-C bond. acs.org This approach offers unique regioselectivity that is often complementary to traditional ionic reactions like the Minisci reaction. acs.org The generation of NCRs can be achieved through various methods, including homolytic cleavage of N-X bonds or single-electron transfer (SET) processes under reductive or oxidative conditions. acs.org
Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecular scaffolds like pyridines from simple starting materials in a single synthetic operation. bohrium.comacsgcipr.org These reactions are highly valued in green chemistry for their methodological simplicity and ability to rapidly generate molecular diversity. bohrium.comacsgcipr.org
The Hantzsch pyridine synthesis is a classic and widely used MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Variations of the Hantzsch synthesis and other MCRs, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, allow for the preparation of a wide array of substituted pyridines. acsgcipr.orgtaylorfrancis.com
Table 2: Prominent Multi-component Reactions for Pyridine Synthesis
| Reaction Name | Components | Description | Citation(s) |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | A [2+2+1+1] condensation to form a 1,4-dihydropyridine, followed by aromatization. | wikipedia.orgtaylorfrancis.com |
| Guareschi-Thorpe Reaction | Cyanoacetamide, β-Dicarbonyl compound, Ammonia | Condensation reaction leading to 2,6-dihydroxypyridine (B1200036) derivatives. | acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated ketone | A [3+3] cycloaddition approach to form substituted pyridines. | acsgcipr.org |
| Kröhnke Synthesis | Pyridinium salt, α,β-Unsaturated ketone, Ammonium acetate | A versatile method involving a Michael addition followed by cyclization and elimination. | acsgcipr.org |
Synthesis of the 1-Butylpyrrolidin-2-yl Moiety
The 1-butylpyrrolidin-2-yl fragment is a chiral, N-alkylated heterocycle. Its synthesis requires control over the stereocenter at the C2 position. A one-pot synthesis of 1-butylpyrrolidine from 1,4-butanediol (B3395766) and aqueous ammonia over a metal catalyst has been reported, offering a straightforward, economical route. rsc.org However, for stereocontrol, more refined methods are necessary.
Numerous stereoselective methods have been developed for the synthesis of substituted pyrrolidines, which are prevalent motifs in pharmaceuticals and natural products. mdpi.com These strategies can be broadly classified based on whether they start with a pre-existing chiral scaffold or construct the ring while inducing stereochemistry. mdpi.com
A common and effective approach is to utilize the "chiral pool," starting from readily available, optically pure compounds like L-proline or L-hydroxyproline. mdpi.com The existing stereocenter is then used to direct subsequent functionalization.
Alternatively, asymmetric catalysis and diastereoselective reactions can build the chiral pyrrolidine ring from achiral precursors. Diastereoselective [3+2] cycloadditions between azomethine ylides and activated alkenes are a powerful method for constructing densely substituted pyrrolidines, capable of generating up to four stereogenic centers simultaneously. nih.gov The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups on imine-based reactants, can effectively control the facial selectivity of the cycloaddition. nih.gov
Catalyst-controlled divergent synthesis offers another sophisticated route. For example, by selecting either a cobalt or nickel catalyst in combination with a chiral bisoxazoline (BOX) ligand, the regio- and enantioselective hydroalkylation of 3-pyrrolines can be tuned to produce either C2- or C3-alkylated pyrrolidines with high enantioselectivity. organic-chemistry.org
Table 3: Selected Stereoselective Methods for Pyrrolidine Synthesis
| Method | Key Reagents/Catalyst | Description | Citation(s) |
|---|---|---|---|
| Chiral Pool Synthesis | L-Proline, L-Hydroxyproline | Utilizes naturally occurring chiral starting materials to build more complex structures. | mdpi.com |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes, Chiral auxiliaries (e.g., N-tert-butanesulfinyl) | Constructs the pyrrolidine ring via a cycloaddition, with stereocontrol achieved through chiral auxiliaries or catalysts. | nih.gov |
| Catalyst-Tuned Hydroalkylation | 3-Pyrrolines, Co or Ni catalyst, Chiral BOX ligand | Divergent synthesis where the choice of metal catalyst dictates the regioselectivity (C2 vs. C3 alkylation). | organic-chemistry.org |
| Asymmetric Hydrogenation | Chiral transition metal catalysts (e.g., Ru, Rh) | Enantioselective reduction of pyrrole (B145914) or pyrroline (B1223166) precursors. | mdpi.com |
| Hydrozirconation-Cyclization | Chiral N-allyl oxazolidines, Lewis acid | A tandem reaction sequence to construct the pyrrolidine ring diastereoselectively. | nih.gov |
Once the chiral 2-substituted pyrrolidine is formed, N-alkylation with a butyl group can be achieved through standard methods such as reductive amination with butanal or direct alkylation with a butyl halide.
N-Alkylation Strategies for Pyrrolidine Rings
The introduction of the butyl group onto the nitrogen atom of the pyrrolidine ring is a crucial step in the synthesis of the target molecule. Reductive amination stands out as a primary and efficient method for this transformation.
Reductive amination involves the reaction of a primary or secondary amine with a carbonyl compound, in this case, butyraldehyde (B50154), to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. This method is widely favored due to its versatility and the availability of various reducing agents.
A typical procedure would involve reacting 5-(pyrrolidin-2-yl)pyridine with butyraldehyde in the presence of a suitable reducing agent. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mild nature and high selectivity for iminium ions over other carbonyl groups. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.
Table 1: N-Alkylation of 5-(Pyrrolidin-2-yl)pyridine via Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Butyraldehyde | NaBH(OAc)₃ | DCM | 25 | 85-95 |
| Butyraldehyde | NaBH₃CN | Methanol | 25 | 80-90 |
| Butyraldehyde | H₂/Pd-C | Ethanol | 25 | 75-85 |
Introduction of the Thiol Functional Group
The incorporation of a thiol group at the C-2 position of the pyridine ring is another critical transformation. This can be achieved through direct thiolation methods or by the conversion of a precursor functional group.
Methods for Direct Thiol Installation on Heteroaromatic Systems
Direct C-H thiolation of pyridine rings is a challenging but increasingly explored area of research. These methods often involve transition-metal catalysis or radical-mediated processes to activate the C-H bond for subsequent reaction with a sulfur source. However, for a substrate as complex as 5-(1-butylpyrrolidin-2-yl)pyridine, achieving regioselectivity at the C-2 position can be difficult, and protecting group strategies might be necessary to avoid side reactions on the pyrrolidine ring.
Conversion of Precursor Functional Groups to Thiol
A more common and reliable approach for introducing a thiol group onto a pyridine ring is through the conversion of a pre-existing functional group, most notably a halogen. The synthesis of a 2-halopyridine intermediate, such as 5-(1-butylpyrrolidin-2-yl)-2-chloropyridine, allows for subsequent nucleophilic aromatic substitution with a sulfur nucleophile.
Commonly used sulfur nucleophiles for this transformation include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or sodium thiosulfate. The reaction of the 2-chloropyridine (B119429) derivative with sodium hydrosulfide is a direct method to introduce the thiol group. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol at elevated temperatures.
Alternatively, the use of thiourea provides a convenient route. The 2-chloropyridine intermediate is first treated with thiourea to form a thiouronium salt. Subsequent hydrolysis of this salt under basic conditions, for example, with aqueous sodium hydroxide, yields the desired pyridine-2-thiol. stackexchange.com
Table 2: Conversion of 2-Chloropyridine Intermediate to Pyridine-2-thiol
| Sulfur Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Hydrosulfide | DMF | 80-100 | 70-85 | stackexchange.com |
| Thiourea, then NaOH(aq) | Ethanol | 80 (reflux) | 75-90 | stackexchange.com |
| Sodium Thiosulfate, then H⁺ | Ethanol/Water | 80-100 | 65-80 | - |
Total Synthesis and Key Intermediate Derivatization Strategies
A plausible total synthesis of this compound would strategically combine the aforementioned methodologies. One logical approach would be to first construct the 5-(pyrrolidin-2-yl)pyridine core, followed by N-alkylation and subsequent introduction of the thiol group.
The synthesis could commence with the coupling of a suitable pyridine precursor with a protected pyrrolidine derivative. For instance, a Negishi or Suzuki coupling of a 5-halopyridine with a 2-zinc or 2-boronic ester derivative of N-Boc-pyrrolidine could be employed to form the C-C bond between the two rings.
Following the successful coupling, the Boc protecting group would be removed under acidic conditions to yield 5-(pyrrolidin-2-yl)pyridine. This intermediate would then undergo N-butylation via reductive amination with butyraldehyde as previously described.
The resulting 5-(1-butylpyrrolidin-2-yl)pyridine would then need to be converted to the final product. A common strategy would involve the regioselective introduction of a chlorine atom at the 2-position of the pyridine ring. This can be achieved through various methods, including treatment with N-chlorosuccinimide (NCS) or other chlorinating agents. Finally, the 2-chloro intermediate would be converted to the target thiol using one of the methods outlined in section 2.4.2.
An alternative strategy would involve introducing the thiol precursor early in the synthesis. For example, starting with a 2-chloro-5-halopyridine would allow for the coupling with the protected pyrrolidine derivative. The resulting 5-(N-Boc-pyrrolidin-2-yl)-2-chloropyridine could then be deprotected and N-alkylated. The final step would be the conversion of the 2-chloro group to the thiol. This pathway offers the advantage of performing the potentially sensitive thiolation step on a more advanced intermediate.
Advanced Spectroscopic and Structural Characterization of 5 1 Butylpyrrolidin 2 Yl Pyridine 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous structural assignment for 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol can be achieved.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of this compound would display distinct signals corresponding to the protons of the butyl group, the pyrrolidine (B122466) ring, and the pyridine (B92270) ring.
The butyl group protons are expected to appear in the upfield region. The terminal methyl group (H-4') would likely resonate as a triplet, coupled to the adjacent methylene group. The two methylene groups (H-2' and H-3') would appear as multiplets, while the methylene group attached to the pyrrolidine nitrogen (H-1') would be shifted slightly downfield due to the influence of the nitrogen atom.
The pyrrolidine ring protons would exhibit more complex splitting patterns due to their diastereotopic nature. The proton at the C-2 position, being a methine group connecting the two heterocyclic rings, is expected to be the most downfield of the pyrrolidine signals. The remaining methylene protons (H-3, H-4, H-5) would appear as overlapping multiplets.
The pyridine ring protons would resonate in the aromatic region, typically at lower field. The proton ortho to the thiol group (H-3) and the proton ortho to the pyrrolidinyl substituent (H-6) would likely appear as doublets. The proton at the C-4 position would be expected to show a doublet of doublets, coupling to both H-3 and H-6. The thiol proton (SH) may appear as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Pyridine H-3 | ~7.0-7.4 | d | Coupling to H-4 |
| Pyridine H-4 | ~7.5-7.8 | dd | Coupling to H-3 and H-6 |
| Pyridine H-6 | ~8.0-8.3 | d | Coupling to H-4 |
| Pyrrolidine H-2 | ~3.5-4.0 | m | Chiral center, complex multiplicity |
| Pyrrolidine H-3, H-4, H-5 | ~1.8-2.5 | m | Overlapping multiplets |
| Butyl H-1' (N-CH₂) | ~2.8-3.2 | m | Adjacent to nitrogen |
| Butyl H-2', H-3' | ~1.3-1.7 | m | Overlapping multiplets |
| Butyl H-4' (CH₃) | ~0.9-1.0 | t | Terminal methyl group |
| Thiol SH | Variable | br s | Position dependent on conditions |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.
The carbons of the pyridine ring would appear in the downfield region (δ > 100 ppm). The carbon bearing the thiol group (C-2) would be significantly deshielded. The pyrrolidine ring carbons would resonate in the aliphatic region, with the C-2 carbon, attached to the pyridine ring, appearing at a lower field than the other pyrrolidine carbons. The butyl group carbons would be found in the most upfield portion of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
|---|---|---|
| Pyridine C-2 (C-S) | ~170-180 | Quaternary |
| Pyridine C-3 | ~120-125 | CH |
| Pyridine C-4 | ~135-140 | CH |
| Pyridine C-5 | ~130-135 | Quaternary |
| Pyridine C-6 | ~145-150 | CH |
| Pyrrolidine C-2 | ~60-65 | CH |
| Pyrrolidine C-5 | ~50-55 | CH₂ |
| Pyrrolidine C-3 | ~30-35 | CH₂ |
| Pyrrolidine C-4 | ~22-28 | CH₂ |
| Butyl C-1' (N-CH₂) | ~55-60 | CH₂ |
| Butyl C-2' | ~28-32 | CH₂ |
| Butyl C-3' | ~19-23 | CH₂ |
| Butyl C-4' (CH₃) | ~13-15 | CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include those between adjacent protons in the butyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4'), within the pyrrolidine ring spin system, and between the aromatic protons on the pyridine ring (H-3/H-4, H-4/H-6).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, confirming which proton signal corresponds to which carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion, typically the protonated species [M+H]⁺. This allows for the calculation of the elemental formula with high confidence. For this compound (C₁₃H₂₀N₂S), the expected exact mass provides a precise measure for formula confirmation.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₃H₂₀N₂S | [M+H]⁺ | 237.1420 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern is a characteristic fingerprint that helps to elucidate the molecular structure. chemguide.co.uktutorchase.com The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several predictable pathways. libretexts.org
A primary fragmentation pathway would involve cleavage alpha to the pyrrolidine nitrogen, which is a common fragmentation route for amines. libretexts.org This could lead to the loss of the butyl group or ring-opening of the pyrrolidine. Another likely fragmentation would be the cleavage of the C-C bond connecting the pyridine and pyrrolidine rings, generating ions corresponding to each heterocyclic moiety.
Table 4: Plausible Fragmentation Ions in MS/MS Analysis of this compound
| Predicted m/z | Possible Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 180.0845 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 165.0610 | [M - C₅H₁₀]⁺ | Loss of pentene via ring cleavage |
| 126.1022 | [C₈H₁₆N]⁺ | Butylpyrrolidine fragment |
| 112.0168 | [C₅H₆NS]⁺ | Pyridinethiol fragment |
| 70.0651 | [C₄H₈N]⁺ | Pyrrolidinyl iminium ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum is characterized by the vibrational modes of its three main structural components: the pyridine ring, the pyrrolidine ring, and the thiol group. Each of these moieties exhibits distinct absorption bands that allow for their unambiguous identification.
Characterization of Pyridine, Pyrrolidine, and Thiol Vibrational Modes
The vibrational spectrum of this compound can be dissected into the characteristic frequencies of its constituent parts.
Pyridine Ring: The pyridine moiety, an aromatic heterocycle, gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000–3100 cm⁻¹. The C=C and C=N double bond stretching vibrations within the ring are observed in the 1400–1600 cm⁻¹ range. researchgate.net Prominent peaks corresponding to the ring breathing modes are also expected, often found between 1000 and 1050 cm⁻¹. researchgate.net The specific substitution pattern on the pyridine ring influences the exact position and intensity of these bands. Pyridine has been determined to have 24 distinct IR active vibrational modes.
Pyrrolidine Ring: The saturated pyrrolidine ring contributes vibrations primarily from its C-H and C-N bonds. The stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the pyrrolidine ring and the attached butyl group are expected in the 2850–2960 cm⁻¹ region. C-H bending or scissoring vibrations for these CH₂ groups are typically visible near 1465 cm⁻¹. mdpi.com The C-N stretching vibration of the tertiary amine within the pyrrolidine ring usually appears in the fingerprint region, between 1000 and 1250 cm⁻¹.
Thiol Group: The thiol (S-H) functional group is characterized by a weak but sharp absorption band corresponding to its stretching vibration. This S-H stretching band is typically found in the range of 2550–2600 cm⁻¹. mdpi.com Its presence is a key diagnostic marker for the thiol moiety in the molecule. The molecule can also exist in its tautomeric thione form (C=S), which would exhibit a strong absorption band in the 1050-1250 cm⁻¹ region.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=C and C=N Stretch | 1400 - 1600 | Medium to Strong | |
| Ring Breathing | 1000 - 1050 | Medium | |
| Pyrrolidine & Butyl | Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| CH₂ Bend (Scissoring) | ~1465 | Medium | |
| C-N Stretch | 1000 - 1250 | Medium | |
| Thiol Group | S-H Stretch | 2550 - 2600 | Weak |
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis in the Crystalline State
The solid-state structure of this compound is determined by the spatial arrangement of its substituent groups.
Ring Conformations: The pyrrolidine ring is not planar and typically adopts a puckered conformation, either as an "envelope" or a "twist" form, to minimize steric strain. nih.gov The specific conformation is influenced by the bulky butyl group on the nitrogen atom and the pyridine ring at the 2-position. The butyl group itself will adopt a staggered conformation to minimize torsional strain.
Intermolecular Interactions and Packing Arrangements
The way molecules of this compound arrange themselves in a crystal is dictated by a variety of intermolecular forces.
Hydrogen Bonding: The most significant directional interaction expected in the crystal structure is hydrogen bonding involving the thiol group. The thiol can act as a hydrogen bond donor (S-H), while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This would lead to the formation of S-H···N hydrogen bonds, linking molecules into chains or dimers. While thiol hydrogen bonds are weaker than those involving oxygen or nitrogen, they are known to be directional and play a crucial role in molecular recognition and crystal packing. These interactions have energies in the range of -3 to -15 kJ mol⁻¹ with characteristic bond angles between 146° and 164°.
π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. This type of interaction, if present, would further stabilize the crystal packing, often resulting in layered or stacked arrangements of molecules.
The interplay of these interactions determines the final crystal packing arrangement, influencing physical properties such as melting point and solubility. The table below outlines the types of intermolecular interactions expected in the crystalline state.
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
| Hydrogen Bonding | Thiol (S-H) | Pyridine (N) | S···N distance ~3.0-3.5 Å; S-H···N angle ~140-170° |
| π-π Stacking | Pyridine Ring (π system) | Pyridine Ring (π system) | Interplanar distance ~3.3-3.8 Å |
| Van der Waals Forces | Aliphatic C-H groups | Molecular Surfaces | Contact at sum of van der Waals radii |
Chemical Reactivity and Derivatization of 5 1 Butylpyrrolidin 2 Yl Pyridine 2 Thiol
Reactivity of the Thiol Group
The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In the context of the pyridine (B92270) ring, it exists in a tautomeric equilibrium with its pyridinethione form. The deprotonated form, a thiolate (RS⁻), is a soft nucleophile and a potent ligand for metal ions.
The thiol group can readily participate in addition reactions with carbon-carbon multiple bonds. These reactions, broadly categorized as thiol-ene and thiol-Michael additions, are highly efficient methods for forming carbon-sulfur bonds.
The thiol-ene reaction involves the addition of a thiol across a double or triple bond, typically proceeding via a radical mechanism. mdpi.com This process can be initiated by thermal or photochemical methods, often with the aid of a radical initiator. sci-hub.boxresearchgate.net The reaction is characterized by its high efficiency and atom economy, making it a "click" chemistry process. mdpi.com For 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol, the reaction would involve the generation of a thiyl radical, which then adds to an alkene (the 'ene') to form a thioether. mdpi.com
The Michael addition , or thiol-Michael reaction, is the conjugate addition of a nucleophilic thiol (specifically, the thiolate anion) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). researchgate.net This reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. science.gov This method is valued for its ability to form C-S bonds under mild conditions. nih.govresearchgate.net Visible-light-induced systems can also be used to generate the base required for catalysis. nih.gov
| Reaction Type | Substrate ('ene' or Michael Acceptor) | General Conditions | Product Type |
| Thiol-ene | Alkenes (e.g., 1-heptene, norbornene), Alkynes | UV irradiation or thermal initiation (e.g., with AIBN) sci-hub.boxresearchgate.net | Thioether |
| Thiol-Michael | α,β-Unsaturated esters, ketones, nitriles (e.g., acrylates, acrylonitrile) | Base catalysis (e.g., amine, alkoxide) researchgate.net | Thioether |
This table presents typical substrates and conditions for thiol-ene and thiol-Michael reactions.
The sulfur atom in a thiol group is in a low oxidation state and is easily oxidized. The most common oxidation product is a disulfide (RSSR), formed by the coupling of two thiol molecules. This transformation can be achieved with a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine. biolmolchem.comnih.govsci-hub.seresearchgate.net The formation of a disulfide bond from two molecules of this compound would result in a dimeric structure linked by an S-S bond.
Under more forceful oxidizing conditions, the thiol group can be further oxidized to form sulfinic acids (RSO₂H) and, ultimately, sulfonic acids (RSO₃H). sci-hub.seresearchgate.net The conversion of thiols to sulfonic acids is generally an irreversible process. researchgate.net Reagents for this transformation include strong oxidants in the presence of water and a catalyst. google.com A simple procedure using hydrogen peroxide has been shown to quantitatively convert thiol groups to sulfonic acid groups on a silica (B1680970) support. rsc.org
| Oxidation Product | Typical Oxidizing Agents | Reaction Conditions |
| Disulfide | Air (O₂), H₂O₂, Dimethyl sulfoxide (B87167) (DMSO), I₂ biolmolchem.comresearchgate.net | Mild, often neutral or slightly basic; may be metal-catalyzed nih.govsci-hub.se |
| Sulfonic Acid | Strong oxidants (e.g., H₂O₂ with catalyst, peroxy acids) google.comrsc.org | Vigorous, often acidic or under heating google.com |
This table summarizes common oxidizing agents and conditions for the conversion of thiols to disulfides and sulfonic acids.
Thiols are acidic and can be deprotonated to form thiolate anions. Thiolates are classified as soft Lewis bases and are excellent ligands for transition metals, particularly those that are soft Lewis acids. wikipedia.org Consequently, this compound can coordinate with a variety of metal ions to form stable metal-thiolate complexes. wikipedia.orgnih.gov
The coordination can occur solely through the sulfur atom, or the molecule can act as a bidentate ligand, coordinating through both the thiolate sulfur and the pyridine nitrogen atom to form a stable chelate ring. nih.govresearchgate.net The synthesis of such complexes often involves the reaction of a metal salt with the thiol in a suitable solvent, sometimes under conditions that promote deprotonation of the thiol group. wikipedia.orgnih.gov For instance, Cu(I) has been shown to react with a disulfide derivative of 5-nitropyridine-2-thiol, breaking the S-S bond to form a Cu(I)-thiolate cluster. nih.gov
| Metal Ion Example | Typical Geometry | Bonding Characteristics |
| Cu(I) | Linear, Trigonal, Tetrahedral | Forms polynuclear clusters nih.gov |
| Ni(II) | Square Planar, Tetrahedral | Binds readily to S and N donors nih.gov |
| Zn(II) | Tetrahedral | Important in biological systems nih.gov |
| Cd(II) | Tetrahedral | Soft metal with high affinity for sulfur nih.gov |
This table provides examples of metal ions known to form complexes with thiol- and nitrogen-containing ligands.
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic and nucleophilic character to the molecule. uoanbar.edu.iq However, the electronegativity of the nitrogen also deactivates the aromatic ring toward electrophilic attack while activating it for nucleophilic substitution. quizgecko.com
Nucleophilic Reactivity : The pyridine ring is electron-deficient compared to benzene (B151609), making it susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqquizgecko.comquizlet.com The nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack. quizgecko.comquizlet.com Hard nucleophiles, such as organolithium reagents or sodium amide, can add to the pyridine ring. quimicaorganica.org
Pyridinium (B92312) Salts : The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing it to react with electrophiles like alkyl halides in a process known as the Menschutkin reaction. rdd.edu.iq This reaction results in the formation of a quaternary N-alkyl pyridinium salt. nih.gov The reaction of this compound with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield the corresponding N-alkylated pyridinium salt. rdd.edu.iqresearchgate.net These salts are often crystalline solids. nih.gov
N-Oxides : The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCBPA) or hydrogen peroxide. iust.ac.irwikipedia.orgarkat-usa.org The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. scripps.eduthieme-connect.de The N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to electrophilic attack. iust.ac.irthieme-connect.de The formation of an N-oxide from this compound would provide a route to further functionalize the pyridine ring. researchgate.net
| Transformation | Reagent Class | Typical Reagents | Product |
| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) rdd.edu.iqresearchgate.net | Pyridinium Salt |
| N-Oxidation | Peroxy Acids | m-Chloroperoxybenzoic acid (mCPBA), Peracetic acid wikipedia.org | Pyridine N-Oxide |
This table outlines common reagents for the formation of pyridinium salts and N-oxides.
Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System
The pyrrolidine ring in this compound contains a tertiary nitrogen atom and a stereocenter at the 2-position, both of which significantly influence its chemical behavior.
The nitrogen atom of the pyrrolidine ring is a tertiary amine, which imparts basic and nucleophilic character to the molecule. While it is already alkylated with a butyl group, the pyrrolidine nitrogen can still participate in certain reactions. For instance, it can be protonated by acids to form the corresponding ammonium (B1175870) salt.
Although direct N-alkylation of the pyrrolidine nitrogen is not possible without cleaving the existing N-butyl bond, other derivatization strategies can be envisioned. For example, the C-H bonds on the N-butyl group, particularly those alpha to the nitrogen, could potentially be functionalized through transition-metal-catalyzed C-H activation reactions. While specific studies on this compound are not prevalent, research on the C-H functionalization of N-alkylpyrrolidines provides a basis for such potential transformations. acs.orgrsc.orgresearchgate.net
Furthermore, the pyrrolidine ring itself can undergo transformations. For instance, ring-opening reactions can be induced under specific conditions, although this would lead to a loss of the cyclic structure. More synthetically useful would be functionalization of the pyrrolidine ring itself, which is often influenced by the existing substituents.
The presence of a stereocenter at the 2-position of the pyrrolidine ring, where the pyridine-2-thiol (B7724439) moiety is attached, has a profound influence on the reactivity and transformations of the pyrrolidine ring. The synthesis of enantiomerically pure 2-substituted pyrrolidines is a significant area of research, underscoring the importance of this stereocenter in determining the biological and chemical properties of such molecules. nih.govacs.orgresearchgate.netmappingignorance.orgmdpi.com
Any chemical transformation on the pyrrolidine ring of a specific enantiomer of this compound would proceed diastereoselectively. The bulky pyridyl and N-butyl groups at the 2- and 1-positions, respectively, will sterically hinder certain trajectories of reagent approach. This steric hindrance can be exploited to achieve high levels of stereocontrol in reactions such as C-H functionalization of the pyrrolidine ring or additions to derivatives where a double bond is introduced into the ring.
For instance, in the catalytic hydrogenation of highly substituted pyrrole (B145914) systems to form functionalized pyrrolidines, the initial reduction of a substituent can create a stereocenter that directs the subsequent reduction of the pyrrole ring with excellent diastereoselectivity. nih.gov Similarly, the existing stereocenter in this compound would be expected to direct the stereochemical outcome of any further modifications to the pyrrolidine ring.
Selective Functionalization Strategies
Selective functionalization of this compound can be targeted at either the pyridine or the pyrrolidine ring. The presence of multiple reactive sites necessitates careful selection of reagents and reaction conditions to achieve regioselectivity.
Functionalization of the Pyridine Ring:
The pyridine ring offers several positions for electrophilic or nucleophilic substitution. The thiol group at the 2-position and the pyrrolidinyl group at the 5-position will direct incoming reagents to specific positions. The pyridyl moiety can act as a directing group in metal-catalyzed C-H functionalization reactions. researchgate.netacs.orgnih.govresearchgate.net For instance, strategies for the 4,5-regioselective functionalization of 2-chloropyridines have been developed, which could be adapted for the functionalization of the pyridine ring in the target molecule. mdpi.com
Functionalization of the Pyrrolidine Ring:
Direct C-H functionalization of the pyrrolidine ring is a powerful strategy for introducing new functional groups. acs.orgrsc.orgresearchgate.netresearchgate.netnih.gov These reactions are often catalyzed by transition metals and can be directed by coordinating groups within the substrate. In the case of this compound, the pyridine nitrogen could potentially act as a directing group to guide C-H activation to a specific position on the pyrrolidine ring.
Below is a table summarizing potential selective functionalization strategies:
| Target Site | Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
| Pyridine Ring (C4 or C6) | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Introduction of a new substituent on the pyridine ring. |
| Pyrrolidine Ring (α to N) | C-H Functionalization | Transition metal catalysts (e.g., Rh, Pd) | Introduction of aryl, alkyl, or other functional groups. |
| Thiol Group | S-Alkylation/S-Arylation | Alkyl halides, Aryl halides | Formation of a thioether linkage. |
Exploration of Tautomeric Forms (e.g., Thiol-Thione Tautomerism)
A crucial aspect of the chemical nature of this compound is the existence of tautomeric forms, specifically the thiol-thione tautomerism of the 2-mercaptopyridine (B119420) moiety. It is well-established that 2-mercaptopyridine and its derivatives predominantly exist in the pyridin-2(1H)-thione form in solution. researchgate.netcdnsciencepub.comstackexchange.comresearchgate.netacs.orgsemanticscholar.org
The equilibrium between the thiol and thione tautomers is influenced by several factors, including the solvent, concentration, and temperature. researchgate.netcdnsciencepub.com
Solvent Effects: Polar solvents tend to favor the more polar thione tautomer. researchgate.netcdnsciencepub.com
Concentration: In dilute solutions in nonpolar solvents, the thiol form may be more prevalent. researchgate.netcdnsciencepub.com
Hydrogen Bonding: The thione form can form hydrogen-bonded dimers, which stabilizes this tautomer. acs.org
Spectroscopic studies, including UV-Vis and NMR, have been instrumental in elucidating the position of this equilibrium for various 2-mercaptopyridine derivatives. researchgate.netacs.orglp.edu.ua For this compound, it is expected that the thione tautomer will be the major species in most common solvents.
The predominance of the thione form has significant implications for the reactivity of this part of the molecule. For instance, reactions that are characteristic of thiols, such as oxidation to disulfides, may proceed through the less abundant but reactive thiol tautomer. Conversely, reactions involving the nitrogen of the pyridine ring or the thione sulfur will be influenced by the electronic distribution in the pyridin-2(1H)-thione structure.
The following table summarizes the key aspects of the thiol-thione tautomerism in 2-mercaptopyridine systems:
| Tautomer | Structure | Key Characteristics | Favored Conditions |
| Pyridine-2-thiol | Aromatic ring with an -SH group | Aromatic, less polar | Gas phase, dilute solutions in nonpolar solvents |
| Pyridin-2(1H)-thione | Non-aromatic ring with a C=S and N-H bond | More polar, stabilized by thioamide resonance, can form H-bonded dimers | Solution (especially polar solvents), higher concentrations |
Theoretical and Computational Studies of 5 1 Butylpyrrolidin 2 Yl Pyridine 2 Thiol
Prediction of Reactivity and Reaction MechanismsThis section would leverage the computational results from DFT and other methods to predict the chemical reactivity of the molecule.
Computational Modeling of Thiol Reactivity and Michael AdditionsFocusing on the thiol group, this subsection would present computational models predicting its reactivity, particularly in reactions like Michael additions. Researchers would model the reaction pathway, calculate activation energies, and determine the structure of transition states to understand the mechanism by which the thiol group adds to a Michael acceptor. This provides a theoretical foundation for its potential use in synthesis or covalent inhibition.
Without specific published research on 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol, any attempt to provide concrete data for these sections would be speculative.
Transition State Analysis for Key Transformations
Transition state (TS) analysis is a fundamental computational tool used to elucidate reaction mechanisms, determine rate-limiting steps, and calculate activation energies. For this compound, several key transformations can be investigated using quantum chemical methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2). nih.gov These methods allow for the location of transition state structures, which are first-order saddle points on the potential energy surface, and the calculation of the energy barrier that must be overcome for a reaction to proceed.
A primary transformation of interest is the thiol-thione tautomerization of the pyridine-2-thiol (B7724439) moiety into its 2-pyridinethione form. Computational studies on the parent 2-pyridinethiol/2-pyridinethione system have shown that while the thiol tautomer (2SH) can be more stable in the gas phase, the thione tautomer (2S) is significantly favored in solution due to its larger dipole moment. acs.orgresearchgate.net The intramolecular transition state for this proton transfer is computationally found to be high in energy (25-30 kcal/mol), suggesting that the tautomerization more likely occurs via an intermolecular mechanism, possibly through a hydrogen-bonded dimer. acs.orgresearchgate.net
Another key area for transition state analysis involves the conformational dynamics of the pyrrolidine (B122466) ring and its linkage to the pyridine (B92270) core. The cyclization and ring-opening of pyrrolidine derivatives are important reactions whose mechanisms can be explored. nih.gov For instance, computational studies on the formation of pyrrolidine rings have identified transition states and calculated activation energies, which are often influenced by the presence of assisting molecules like water. nih.gov The energy barrier for cyclization can be as low as 11.9 kJ mol⁻¹ (approximately 2.8 kcal/mol) under certain conditions. nih.gov For this compound, analysis could focus on the rotational barrier around the C-C bond connecting the two rings and potential ring-puckering transition states of the pyrrolidine moiety. Mechanistic studies on copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines have shown that the activation barrier for the cyclization step can be around 22.5 kcal/mol. nih.gov
| Transformation | Hypothetical Method | Predicted Activation Energy (kcal/mol) | Description |
|---|---|---|---|
| Thiol-Thione Tautomerization (Intramolecular) | DFT (B3LYP/6-311++G(d,p)) | ~25 - 30 | Direct proton transfer from sulfur to the ring nitrogen. The high barrier suggests an alternative intermolecular pathway is more likely. acs.org |
| Pyrrolidine Ring Inversion | DFT (B3LYP/6-31G(d)) | ~5 - 10 | Transition state for the puckering of the five-membered pyrrolidine ring between different envelope or twist conformations. |
| C-C Bond Rotation (Pyridine-Pyrrolidine) | DFT (B3LYP/6-31G(d)) | ~2 - 5 | Rotational barrier around the single bond connecting the chiral center of the pyrrolidine ring to the pyridine ring. |
Spectroscopic Property Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT using the gauge-including atomic orbital (GIAO) approach, have become highly reliable for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.govaps.org The accuracy of these predictions can be very high, with mean absolute errors (MAE) less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate functionals and basis sets are used. nih.gov For this compound, DFT calculations can provide valuable insights into the expected chemical shifts for each unique proton and carbon atom.
The predicted shifts are influenced by the electronic environment of each nucleus. For the pyridine ring, the protons are expected in the aromatic region (7-8.5 ppm), with their exact shifts depending on the electron-donating or -withdrawing effects of the thiol and pyrrolidinyl substituents. The pyrrolidine ring protons would appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The butyl group protons would also be in the aliphatic region, generally below 4.0 ppm. Similarly, ¹³C chemical shifts can be predicted for the aromatic carbons of the pyridine ring and the aliphatic carbons of the pyrrolidine and butyl groups. Combining DFT calculations with 3D graph neural networks can further reduce prediction errors. nih.gov
| Atom Group | Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| Pyridine Ring | ¹H | 6.5 - 8.5 | Aromatic protons, positions influenced by thiol and pyrrolidine substituents. |
| ¹³C | 110 - 160 | Aromatic carbons, with the carbon bearing the thiol group being significantly deshielded. | |
| Pyrrolidine Ring | ¹H | 1.8 - 4.0 | Aliphatic protons. The proton at the C2 chiral center would be deshielded due to proximity to the pyridine ring and nitrogen. |
| ¹³C | 20 - 70 | Aliphatic carbons. The C2 and C5 carbons attached to nitrogen atoms would have higher chemical shifts. | |
| Butyl Group | ¹H | 0.9 - 3.5 | Terminal methyl group (~0.9 ppm), with methylene groups progressively deshielded closer to the pyrrolidine nitrogen. |
| ¹³C | 13 - 60 | Standard aliphatic carbon shifts, with the carbon attached to the nitrogen being the most deshielded. |
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations, especially using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are widely used to compute harmonic vibrational frequencies. elixirpublishers.com These theoretical frequencies often correlate well with experimental IR and Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors. elixirpublishers.com
For this compound, calculations can predict the frequencies of key vibrational modes. The pyridine ring C=N and C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. elixirpublishers.com The C-N stretching vibrations of both the pyridine and pyrrolidine rings typically appear in the 1180-1380 cm⁻¹ range and are often mixed with other modes. elixirpublishers.com The S-H stretch of the thiol group, if present in that tautomeric form, is expected around 2550-2600 cm⁻¹, while a C=S stretch of the thione tautomer would appear in the 1050-1250 cm⁻¹ region. Aliphatic C-H stretching from the butyl and pyrrolidine groups would be observed between 2850 and 3000 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| S-H Stretch | Thiol | 2550 - 2600 | Characteristic for the thiol tautomer; typically a weak band. |
| C=S Stretch | Thione | 1050 - 1250 | Characteristic for the thione tautomer, which may be dominant in solution. acs.org |
| C-H Stretch (Aliphatic) | Pyrrolidine, Butyl | 2850 - 3000 | Stretching vibrations of the CH₂, and CH₃ groups. |
| C=N / C=C Stretch | Pyridine Ring | 1400 - 1600 | Ring stretching vibrations characteristic of the aromatic pyridine system. elixirpublishers.com |
| C-N Stretch | Pyridine, Pyrrolidine | 1180 - 1380 | Often coupled with other vibrations, such as C-H in-plane bending. elixirpublishers.com |
pKa Prediction for Thiol and Amine Groups
The pKa value is a critical parameter that describes the acidity or basicity of a functional group and determines its protonation state at a given pH. mrupp.info Computational methods for pKa prediction range from empirical approaches based on quantitative structure-property relationships (QSPR) to first-principles quantum mechanical (QM) calculations that use thermodynamic cycles. nih.gov Modern machine learning and graph neural network models have also shown high accuracy in predicting micro-pKa values for specific ionization sites in polyprotic molecules. acs.org
This compound has two primary ionizable sites: the acidic thiol group and the basic tertiary amine of the N-butylpyrrolidine group.
Thiol Group: The pyridine-2-thiol moiety exists in a tautomeric equilibrium with 2-pyridinethione. chemicalbook.com The acidity of this group is complex. While predictions for the strongest acidic pKa of the parent pyridine-2-thiol are around 7.64, the thione tautomer has a pKa of approximately 10.0. chemicalbook.comdrugbank.com The substituent at position 5 will modulate this value.
Amine Group: The nitrogen atom in the N-butylpyrrolidine ring is a tertiary aliphatic amine. The pKa of the conjugate acid of N-alkylpyrrolidines is typically in the range of 10.0 to 11.5, indicating significant basicity. The exact value is influenced by steric and electronic effects from the rest of the molecule.
Accurate prediction requires high-level computational models that can precisely determine the Gibbs free energy difference between the protonated and deprotonated states in solution. nih.gov
| Ionizable Group | Type | Predicted pKa Range | Notes |
|---|---|---|---|
| Pyridine-2-thiol/thione | Acidic (Thiol Proton) | 7.5 - 10.0 | The value depends heavily on the dominant tautomer (thiol vs. thione). The thione form is generally less acidic (higher pKa). chemicalbook.comdrugbank.com |
| Pyrrolidine Nitrogen | Basic (Amine) | 10.0 - 11.5 | Refers to the pKa of the conjugate acid (pyrrolidinium ion). This tertiary amine is expected to be a moderately strong base. |
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.com It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and rationalize structure-activity relationships. ashdin.comproquest.com The process involves sampling conformations of the ligand within the active site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com
Given the presence of pyridine and pyrrolidine scaffolds, this compound could be investigated as a ligand for various biological targets. Pyridine derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and epidermal growth factor receptor (EGFR). ashdin.com Pyrrolidine derivatives have also been explored as potent antibacterial agents. asianpubs.org
A hypothetical docking study could be performed against a target such as EGFR kinase. The simulation would predict how the ligand fits into the ATP-binding pocket. The pyridine ring could form hydrogen bonds with key residues, while the butyl-pyrrolidine moiety could engage in hydrophobic interactions within a nonpolar sub-pocket. The thiol group could also act as a hydrogen bond donor or acceptor. The results would provide a binding score and a detailed view of the intermolecular interactions driving complex formation.
| Parameter | Hypothetical Value/Description | Notes |
|---|---|---|
| Protein Target | EGFR Kinase Domain (e.g., PDB: 1M17) | A common target for pyridine-based anticancer agents. |
| Docking Software | AutoDock Vina, Glide | Standard software used for molecular docking simulations. ashdin.com |
| Binding Energy (Score) | -7.0 to -9.0 kcal/mol | A hypothetical score indicating potentially strong binding affinity. Similar scores are observed for other pyridine-based inhibitors. |
| Key Interacting Residues | Met793, Gly796, Leu718, Thr790 | Typical residues in the EGFR active site involved in ligand binding. |
| Types of Interactions | Hydrogen bond (Pyridine N), Hydrophobic (Butyl group), Pi-Alkyl (Pyrrolidine-Aromatic residue) | Predicted interactions based on the ligand's functional groups and the nature of the active site. |
Molecular Recognition and Interaction Studies Chemical Biology Perspective
Elucidation of Binding Modes via Computational Docking Simulations
Computational docking is a powerful tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a hypothetical interaction between 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol and a target protein, docking simulations would be employed to understand its binding mode. The N-butylpyrrolidine portion of the molecule would likely explore hydrophobic pockets within a binding site, while the pyridine-2-thiol (B7724439) moiety could engage in more specific interactions, such as hydrogen bonding or metal coordination. The conformational flexibility of the butyl chain and the pyrrolidine (B122466) ring would be critical factors in achieving an optimal fit.
A typical output from such a simulation would provide a binding energy score, indicating the stability of the predicted complex, and a visual representation of the ligand's pose within the binding site.
Table 1: Hypothetical Docking Simulation Parameters
| Parameter | Description |
| Target Protein | A selected enzyme or receptor with a well-defined binding pocket. |
| Ligand | This compound |
| Software | AutoDock, Glide, or similar molecular docking software. |
| Search Algorithm | Lamarckian Genetic Algorithm or other conformational search methods. |
| Scoring Function | A mathematical function used to estimate the binding affinity. |
Non-Covalent Interactions in Chemical Systems
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. For this compound, several types of interactions would be anticipated.
Hydrogen Bonding Networks
The pyridine (B92270) ring contains a nitrogen atom that can act as a hydrogen bond acceptor. The thiol group (-SH) can act as a hydrogen bond donor. In its tautomeric thione form, the nitrogen in the pyridine ring can also become a hydrogen bond donor. These functional groups could form key hydrogen bonds with amino acid residues such as serine, threonine, or the peptide backbone of a target protein, contributing to binding affinity and specificity.
Pi-Stacking and Hydrophobic Interactions
The aromatic pyridine ring is capable of engaging in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The butyl group and the aliphatic pyrrolidine ring would contribute to hydrophobic interactions, likely fitting into a nonpolar cavity of a binding site, which can significantly enhance binding affinity through the hydrophobic effect.
Mechanistic Insights from Model Systems for Thiol-Containing Enzymes
The thiol group is a key functional group in the active sites of many enzymes, such as cysteine proteases. The pyridine-2-thiol moiety of the title compound could serve as a simple model system to study the chemical reactivity of enzymatic thiols. For instance, its pKa value would be of interest in understanding its propensity to exist as a thiolate anion, the more nucleophilic form. Studies could involve monitoring its reaction with electrophilic substrates to provide mechanistic insights into the catalytic cycle of thiol-containing enzymes.
Structure-Activity Relationships in Analogue Series for Chemical Probes (Focus on Chemical Features)
To develop chemical probes based on this scaffold, a systematic structure-activity relationship (SAR) study would be necessary. This involves synthesizing a series of analogues and evaluating how changes in their chemical structure affect their biological activity.
Table 2: Potential Analogues for SAR Studies
| Analogue Modification | Rationale |
| Varying the alkyl chain length (e.g., methyl, ethyl, propyl) | To probe the size and nature of the hydrophobic pocket. |
| Substitution on the pyridine ring | To modulate electronic properties and explore additional interaction points. |
| Isomeric variations of the pyrrolidine attachment | To understand the importance of the spatial arrangement of the functional groups. |
| Replacement of the thiol group with other functional groups (e.g., -OH, -NH2) | To assess the role of the thiol group in binding and activity. |
By correlating these structural modifications with changes in activity, a pharmacophore model could be developed, guiding the design of more potent and selective chemical probes.
Future Directions in Chemical Research and Probe Development
Rational Design of Chemically Modified Analogues
The rational design of analogues based on the 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol scaffold is a critical step toward exploring its chemical and functional space. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, can be systematically employed by modifying its distinct structural components: the N-butyl group, the pyrrolidine (B122466) ring, and the pyridine-2-thiol (B7724439) core. researchgate.netnih.govnih.gov
Future research could focus on several key modifications:
N-Alkyl Chain Variation: The n-butyl group can be systematically altered in terms of length, branching, and the introduction of cyclic moieties or functional groups (e.g., hydroxyl, amino, fluoro). These changes would modulate the compound's lipophilicity, steric profile, and potential for new intermolecular interactions.
Pyrrolidine Ring Substitution: The pyrrolidine ring offers stereogenic centers whose configurations are crucial for biological interactions. Introducing substituents, such as a sterically demanding tert-butyl group, can lock the ring into specific puckered conformations (e.g., exo or endo), which can be a powerful tool for probing molecular recognition events. nih.gov
Pyridine (B92270) Ring Functionalization: The pyridine ring can be further functionalized. Adding electron-donating or electron-withdrawing groups could alter the electronic properties of the pyridine-2-thiol system, influencing its reactivity, coordination properties, and hydrogen-bonding capabilities. nih.gov
A systematic approach to generating a library of these analogues will be instrumental in identifying derivatives with enhanced or novel properties.
Table 1: Proposed Modifications for Analogue Design
| Structural Moiety | Modification Strategy | Predicted Impact |
|---|---|---|
| N-Butyl Group | Vary chain length (C2-C8), introduce branching (iso-butyl, sec-butyl), add terminal functional groups (-OH, -NH2, -F) | Modulation of lipophilicity, steric hindrance, and hydrogen bonding capacity |
| Pyrrolidine Ring | Introduce substituents at C3 or C4 (e.g., methyl, hydroxyl, tert-butyl), explore stereoisomers | Induce specific ring puckering, alter 3D conformation, probe chiral recognition |
| Pyridine Ring | Add substituents at C3, C4, or C6 (e.g., -Cl, -F, -CH3, -OCH3) | Alter electronic properties, pKa of the thiol group, and aromatic interactions |
Development of Novel Synthetic Routes
Advancing the study of this compound and its analogues necessitates the development of efficient, scalable, and versatile synthetic strategies. Future efforts could move beyond traditional multi-step procedures to embrace modern synthetic methodologies that offer improved yields and reduced reaction times.
Promising avenues for synthetic innovation include:
One-Pot and Multicomponent Reactions: Designing a convergent synthesis where multiple bonds are formed in a single operation would greatly enhance efficiency. A multicomponent reaction strategy, combining precursors for the pyridine, pyrrolidine, and butyl fragments, could provide rapid access to a diverse library of analogues.
Late-Stage Functionalization: Developing methods for the selective functionalization of the pyridine ring nih.gov after the core scaffold is assembled would be highly advantageous for analogue synthesis. This approach avoids the need to synthesize each analogue from scratch, allowing for more rapid exploration of the chemical space.
Table 2: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Linear, Stepwise Synthesis | Well-controlled, predictable outcomes | Time-consuming, lower overall yield, generates more waste |
| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, often higher yields, improved energy efficiency. nih.gov | Requires specialized equipment, optimization of reaction conditions (time, temp, power) |
| One-Pot/Multicomponent Reactions | High efficiency, reduced purification steps, rapid library generation | Complex reaction optimization, potential for side-product formation |
| Late-Stage Functionalization | Efficient for creating diverse analogues from a common intermediate | Requires development of regioselective reactions, potential for substrate incompatibility |
Advanced Characterization Techniques for Dynamic Processes
The structural flexibility of this compound, particularly the conformational dynamics of the pyrrolidine ring and the potential for tautomerism in the pyridine-2-thiol moiety, calls for the application of advanced characterization techniques.
Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists as a dynamic equilibrium of "puckered" or "envelope" conformations. nih.gov Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), can provide through-space proton-proton distance restraints. nih.gov These experimental data can be used to define the preferred solution-state conformation and study the influence of the N-butyl group and solvent on the ring's dynamics.
Tautomerism Studies: The pyridine-2-thiol fragment can exist in equilibrium with its pyridine-2(1H)-thione tautomer. wikipedia.org The position of this equilibrium is sensitive to solvent, temperature, and concentration. nih.gov Variable-temperature NMR and Fourier-transform infrared (FTIR) spectroscopy are powerful tools to experimentally determine the dominant tautomer under different conditions and to calculate the thermodynamic parameters of the equilibrium. acs.org
Table 3: Advanced Spectroscopic Techniques and Their Applications
| Technique | Dynamic Process Investigated | Information Gained |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Pyrrolidine ring puckering and N-alkyl chain conformation | Inter-proton distances, preferred 3D structure in solution. nih.gov |
| Variable-Temperature (VT) NMR | Tautomeric equilibrium, conformational exchange | Thermodynamic parameters (ΔH, ΔS), energy barriers for rotation/inversion |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Thiol/Thione tautomerism | Identification of characteristic vibrational modes (S-H vs. C=S) to determine the dominant tautomer. acs.org |
| X-ray Crystallography | Solid-state structure | Precise bond lengths, bond angles, and packing in the crystalline state. nih.gov |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach that combines computational modeling with experimental validation offers the most powerful path to a deep mechanistic understanding of this compound. Theoretical calculations can guide experimental design and help interpret complex data.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations and tautomers, providing a theoretical basis for experimental observations. acs.orgrsc.orgresearchgate.net DFT can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared directly with experimental spectra to confirm structural assignments. researchgate.netnih.govmdpi.com
Molecular Docking: If the compound is explored for biological applications, molecular docking simulations can predict how it and its analogues might bind to a protein target. nih.govmdpi.com These predictions can guide the rational design of new analogues with improved binding affinity and selectivity, focusing synthetic efforts on the most promising candidates. manchester.ac.uk
Mechanistic Investigations: Computational modeling can be used to map out reaction pathways for the synthesis of the compound or to understand its interactions with other molecules. For example, calculations can determine the energy barrier for tautomerization or the preferred coordination geometry with metal ions. nih.gov
Table 4: Integrated Computational and Experimental Workflow
| Step | Computational Approach | Experimental Validation |
|---|---|---|
| 1. Structural Elucidation | DFT geometry optimization of conformers and tautomers; Prediction of NMR and IR spectra. researchgate.net | NMR, FTIR, and X-ray crystallography to determine the actual structure. |
| 2. Analogue Design | In silico screening of virtual compounds; Molecular docking to predict binding modes. nih.gov | Synthesis of high-priority analogues identified through modeling. |
| 3. SAR Analysis | Quantitative Structure-Activity Relationship (QSAR) modeling. | Experimental testing of synthesized analogues to validate and refine the QSAR model. |
| 4. Mechanistic Study | Calculation of transition states and reaction energy profiles. acs.org | Kinetic studies and intermediate trapping experiments. |
Exploration of this compound as a Chemical Scaffold for Novel Material Discovery
The distinct functionalities within this compound make it an attractive building block, or scaffold, for the creation of novel materials with tailored properties. The pyridine, pyrrolidine, and thiol groups each offer unique handles for polymerization or surface modification. nih.govrsc.orgnih.govresearchgate.net
Polymer Science: The thiol group is highly reactive in "click chemistry" reactions, particularly the thiol-ene reaction. wikipedia.orgresearchgate.net This reaction, which proceeds rapidly and efficiently under mild conditions, can be used to graft the molecule onto polymer backbones or to create cross-linked polymer networks. nih.govnih.govrsc.org By incorporating the pyridine-pyrrolidine moiety, polymers could be imbued with new properties, such as metal coordination capabilities, altered solubility, or specific surface adhesion.
Surface Chemistry and Self-Assembly: Thiols are known to spontaneously form highly ordered self-assembled monolayers (SAMs) on gold and other metal surfaces. nih.govresearchgate.netacs.org The pyridine nitrogen provides a terminal functional group whose protonation state can be controlled by pH, allowing for the creation of "smart" surfaces with switchable properties. nih.gov Such SAMs could find applications in sensors, molecular electronics, and corrosion inhibition. mdpi.com
Coordination Chemistry: The pyridine nitrogen and the thiol sulfur can act as ligands, coordinating to metal ions to form metallo-organic complexes. These complexes could possess interesting catalytic, optical, or magnetic properties, opening avenues for the development of new catalysts or functional materials.
Table 5: Potential Applications in Material Science
| Material Type | Key Functional Group | Synthetic Approach | Potential Application |
|---|---|---|---|
| Functional Polymers | Thiol | Thiol-ene "click" polymerization. wikipedia.orgresearchgate.net | Specialty coatings, metal-scavenging resins, stimuli-responsive hydrogels |
| Self-Assembled Monolayers (SAMs) | Thiol, Pyridine | Adsorption onto gold or other metallic substrates. nih.gov | Chemical sensors, corrosion inhibitors, platforms for molecular electronics. mdpi.com |
| Metallo-organic Complexes | Pyridine, Thiol | Coordination with transition metal salts | Homogeneous catalysis, luminescent materials, magnetic materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
